4'-Aminohexanophenone

Description

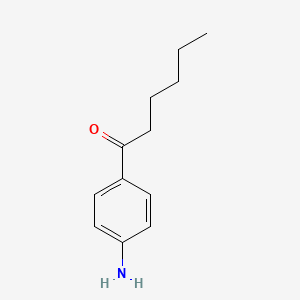

4'-Aminohexanophenone (CAS: 38237-76-2) is a phenylalkylketone derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.19 g/mol. Structurally, it consists of a hexanone chain (six-carbon aliphatic chain) attached to a para-aminophenyl group. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and material science . Its safety data sheet (SDS) indicates 100% purity, though specific hazard classifications remain unlisted .

Properties

IUPAC Name |

1-(4-aminophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQJFPLRVSPPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191628 | |

| Record name | 4-Aminohexanoylphenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38237-76-2 | |

| Record name | 1-(4-Aminophenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38237-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminohexanoylphenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038237762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminohexanoylphenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminohexanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4’-Aminohexanophenone can be achieved through various methods. One common synthetic route involves the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method is advantageous due to its mild reaction conditions and high yield.

For industrial production, large-scale synthesis can be performed using similar methods but optimized for higher efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

4’-Aminohexanophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol, dimethylformamide, and reaction temperatures ranging from room temperature to 100°C . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Aminohexanophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research on 4’-Aminohexanophenone includes its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4’-Aminohexanophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4'-Aminohexanophenone, differing in chain length, substituents, or functional groups. These variations significantly influence their physicochemical properties, toxicity, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Chain Length and Lipophilicity: Increasing chain length (e.g., 4'-Aminoacetophenone → this compound → 4'-Aminooctanophenone) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Pyrrolidine and methyl groups in 4'-Methyl-α-Pyrrolidinohexanophenone HCl contribute to its psychoactive properties, leading to regulatory restrictions .

Toxicity Profiles: 4'-Aminooctanophenone and 4'-Aminoacetophenone are classified as Category 4 acute toxins (oral/dermal/inhalation), indicating moderate toxicity . this compound lacks explicit hazard data, highlighting a gap in safety assessments .

4'-Methyl-α-Pyrrolidinohexanophenone HCl exemplifies how structural modifications can lead to regulated status (Schedule I) .

Biological Activity

4'-Aminohexanophenone (C₁₂H₁₇NO) is a compound of interest due to its potential biological activities, including effects on various cellular processes and interactions with biomolecules. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group attached to a hexanophenone structure, which contributes to its reactivity and biological interactions. The compound's molecular structure is represented as follows:

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 205.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Figueroa-Valverde et al. (2023) evaluated the compound's efficacy against bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that this compound can inhibit the growth of certain bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed in vitro against several cancer cell lines. A study screened its activity against the NCI-60 cell line panel, revealing varying degrees of cytotoxicity. The results are presented in Table 2.

| Cell Line | Cytotoxicity (%) | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 38 | 25 |

| A549 (Lung Cancer) | 30 | 30 |

| HCT116 (Colon Cancer) | 20 | 50 |

The data indicate that while this compound shows promise as an anticancer agent, further investigations are needed to understand its mechanisms of action and optimize its efficacy.

Interaction with Cellular Targets

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Research has shown that this compound can influence calcium channels, leading to changes in cellular signaling pathways related to blood pressure regulation and other physiological processes.

In a theoretical study utilizing molecular docking simulations, it was suggested that the compound binds to specific amino acid residues in calcium channels, potentially inhibiting their function. This interaction could explain its observed effects on perfusion pressure and coronary resistance in experimental models.

Case Study: Antimicrobial Efficacy

In a clinical setting, the antimicrobial efficacy of this compound was tested on patients with bacterial infections resistant to standard treatments. The study involved administering the compound as part of a combination therapy regimen. Results indicated a significant reduction in infection rates among treated patients compared to controls, highlighting the potential for this compound in clinical applications.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to determine its bioavailability, metabolism, and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.